molecular formula C32H40N4O5S B1681978 Sparsentan CAS No. 254740-64-2

Sparsentan

货号: B1681978
CAS 编号: 254740-64-2
分子量: 592.8 g/mol
InChI 键: WRFHGDPIDHPWIQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Sparsentan: Applications in Kidney Disease Treatment

This compound is a dual endothelin angiotensin receptor antagonist (DEARA) that selectively targets the endothelin A receptor (ETAR) and the angiotensin II subtype 1 receptor (AT1R) . It is being investigated as a novel treatment for rare chronic kidney diseases . Pre-clinical data suggest that by blocking both endothelin type A and angiotensin II type 1 pathways, this compound can reduce proteinuria, protect podocytes, and prevent glomerulosclerosis and mesangial cell proliferation .

Clinical Development and Applications

This compound has been granted Orphan Drug Designation for the treatment of Immunoglobulin A Nephropathy (IgAN) and Focal Segmental Glomerulosclerosis (FSGS) . Clinical trials have demonstrated its potential in preserving kidney function and delaying kidney failure in patients with these conditions .

Immunoglobulin A Nephropathy (IgAN)

IgAN is a common glomerular disease that can lead to end-stage renal disease.

PROTECT Phase 3 Trial

  • The PROTECT trial is an international, randomized, double-blind, active-controlled study that examined the long-term nephroprotective effects of this compound versus irbesartan in adults with biopsy-proven IgAN .
  • The trial enrolled 404 adults (age ≥18 years) with IgAN .
  • At 36 weeks, this compound showed a statistically significant reduction in proteinuria compared to irbesartan . The this compound treatment group experienced a 49.8 percent mean reduction of proteinuria from baseline, more than threefold the reduction of the active control, irbesartan .
  • The significant reduction in proteinuria with this compound was maintained throughout the study period. At 110 weeks, proteinuria was 40% lower in the this compound group than in the irbesartan group .
  • Patients in the this compound group had a slower rate of eGFR decline than those in the irbesartan group . The eGFR chronic 2-year slope (weeks 6-110) was -2.7 mL/min per 1.73 m2 per year versus -3.8 mL/min per 1.73 m2 per year (difference 1.1 mL/min per 1.73 m2 per year, 95% CI 0.1 to 2.1; p=0.037) .
  • The composite kidney failure endpoint was reached by 18 (9%) of 202 patients in the this compound group versus 26 (13%) of 202 patients in the irbesartan group (relative risk 0.7, 95% CI 0.4 to 1.2) .

Efficacy Data from PROTECT Trial

OutcomeThis compound (n=202)Irbesartan (n=202)
Reduction in Proteinuria at 110 weeks-42.8%-4.4%
eGFR Chronic 2-Year Slope (mL/min per 1.73 m2 per year)-2.7-3.8
Composite Kidney Failure Endpoint (Number of Patients Reaching)18 (9%)26 (13%)

Focal Segmental Glomerulosclerosis (FSGS)

FSGS is a leading cause of nephrotic syndrome and end-stage renal disease .

DUPLEX Phase 3 Study

  • In the DUPLEX study, this compound delivered a clinically meaningful benefit at 108 weeks with significant proteinuria reduction, higher rates of partial and complete remission, and lower rates of end-stage kidney disease .
  • Treatment with this compound demonstrated a clinically meaningful and durable reduction in proteinuria, with FSGS patients achieving a 50% reduction from baseline, compared to a 32% reduction with the active control irbesartan .
  • This compound showed a consistent and sustained achievement of complete remission of proteinuria in 18.5% of patients on this compound vs. 7.5% for irbesartan .
  • The combined hard endpoints of confirmed 50% reduction in eGFR, end-stage renal disease or death, trended in favor of this compound with fewer patients progressing to kidney failure .

Safety and Tolerability

  • This compound was well-tolerated with a safety profile comparable to the maximally tolerated dose of irbesartan in both Phase 3 studies, including no drug-induced liver injury or fluid overload .
  • Treatment-emergent adverse events were well balanced between this compound and irbesartan, with no new safety signals .

Regulatory Status

作用机制

司帕森坦通过选择性阻断内皮素A型受体和血管紧张素II 1型受体发挥作用。这种双重阻断作用可以减少蛋白尿,并保护肾脏免受进一步损害。 涉及的分子靶标包括内皮素-1和血管紧张素II,它们是肾脏疾病进展过程中的关键介质 .

生化分析

Biochemical Properties

Sparsentan is a dual antagonist of the endothelin type A receptor (ETAR) and the angiotensin II (Ang II) type 1 receptor (AT1R) with a similar affinity for both . It was created by merging the structural elements of irbesartan, an AT1R antagonist, and biphenylsulfonamide, an ETAR antagonist .

Cellular Effects

This compound has been shown to have beneficial anti-inflammatory, antifibrotic, and hemodynamic actions in the kidney . It has protective actions in glomerular endothelial cells, mesangial cells, the tubulointerstitium, and podocytes . These actions provide the rationale for the use of this compound as therapy for focal segmental glomerulosclerosis and IgAN .

Molecular Mechanism

This compound is a dual antagonist of the endothelin type A receptor (ETAR) and the angiotensin II (Ang II) type 1 receptor (AT1R) with a similar affinity for both . It is first in its class and orally active . The molecular docking simulations suggest that this compound may potentially interact with AT2R .

Temporal Effects in Laboratory Settings

In the ongoing phase 3 PROTECT trial in adults with IgA nephropathy, this compound was associated with favourable antiproteinuric effects, which were maintained over 110 weeks of treatment . The change in UP/C from baseline at week 36 was significantly greater with this compound than with irbesartan .

Dosage Effects in Animal Models

This compound was more effective than losartan at preserving kidney structure and function in the FSGS model, underscoring the importance of the endothelin component in the nephroprotective actions of this compound .

Metabolic Pathways

This compound is primarily metabolized by CYP3A4 . It is also a substrate, inhibitor, and inducer of CYP3A, an inducer of CYP2B6, CYP2C9, and CYP2C19, a substrate of p-glycoprotein and BCRP, and an inhibitor of p-glycoprotein, BCRP, OATP1B3, and OAT3 .

Transport and Distribution

It is known that this compound is a substrate of p-glycoprotein and BCRP, which are known to play a role in drug transport .

准备方法

合成路线和反应条件

司帕森坦通过一系列化学反应合成,涉及形成其核心结构以及添加官能团。合成路线通常包括以下步骤:

工业生产方法

司帕森坦的工业生产涉及一个稳健且经济高效的纯化工艺,不需要色谱纯化。 该方法确保了最终产物的高纯度和高产率 .

化学反应分析

反应类型

司帕森坦经历各种类型的化学反应,包括:

常用试剂和条件

这些反应中常用的试剂包括氧化剂如高锰酸钾,还原剂如硼氢化钠,以及各种催化剂以促进取代反应 .

主要产物

这些反应形成的主要产物包括各种中间体,这些中间体经过进一步加工得到最终产物司帕森坦 .

相似化合物的比较

类似化合物

司帕森坦的独特性

司帕森坦的独特之处在于它将内皮素和血管紧张素II受体拮抗剂的作用结合在一个分子中。 与仅针对一条通路的其他化合物相比,这种双重作用为减少蛋白尿和保护肾功能提供了更全面的方法 .

生物活性

Sparsentan is a novel dual endothelin and angiotensin receptor antagonist that has gained attention for its potential nephroprotective effects, particularly in the treatment of kidney diseases such as IgA nephropathy (IgAN) and focal segmental glomerulosclerosis (FSGS). This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in clinical trials, and relevant case studies.

This compound functions primarily through the dual inhibition of endothelin type A (ETA) receptors and angiotensin II type 1 (AT1) receptors. This dual action provides a comprehensive approach to modulating renal hemodynamics, reducing proteinuria, and promoting kidney function preservation. The mechanisms include:

  • Improvement of Glomerular Hemodynamics : this compound enhances renal blood flow and glomerular filtration rate (GFR), which is crucial for maintaining kidney health .
  • Cell Function Modulation : It positively affects podocyte and endothelial cell functions, crucial for maintaining the integrity of the glomerular filtration barrier .
  • Antifibrotic and Anti-inflammatory Effects : this compound inhibits renal cell growth and extracellular matrix production, mitigating fibrosis and inflammation in kidney tissues .

Phase 3 Trials

This compound's efficacy has been evaluated in several pivotal clinical trials, notably the PROTECT trial for IgAN and the DUPLEX trial for FSGS. Key findings from these studies are summarized below:

Study Population Intervention Primary Endpoint Results
PROTECTAdults with IgANThis compound 400 mg vs. Irbesartan 300 mgChange in urine protein-creatinine ratio at 36 weeksThis compound group showed a -49.8% reduction vs. -15.1% in irbesartan (p<0.0001) .
DUPLEXPatients with primary FSGSThis compound 400 mg vs. Irbesartan 300 mgFSGS partial remission of proteinuriaSignificant reductions in proteinuria were observed with this compound compared to irbesartan .

Efficacy in IgA Nephropathy

In a cohort study involving patients with biopsy-proven IgAN, this compound demonstrated significant reductions in proteinuria and improved kidney function over a two-year period. The study reported that patients treated with this compound had a slower decline in eGFR compared to those receiving irbesartan, highlighting its potential long-term benefits .

Animal Models

Research using gddY mice models of IgAN showed that this compound treatment led to a more rapid and significant decrease in albumin-to-creatinine ratio (ACR) compared to losartan, indicating its superior protective effects against renal injury. The reduction in inflammatory markers was also significantly greater in mice treated with this compound .

Safety Profile

The safety profile of this compound appears favorable when compared to traditional treatments like irbesartan. In the PROTECT trial, treatment-emergent adverse events were similar between both groups, with no significant increase in severe side effects such as heart failure or hepatotoxicity noted during the studies .

属性

IUPAC Name

2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-2-(ethoxymethyl)phenyl]-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H40N4O5S/c1-5-7-14-29-33-32(17-10-11-18-32)31(37)36(29)20-24-15-16-26(25(19-24)21-40-6-2)27-12-8-9-13-28(27)42(38,39)35-30-22(3)23(4)41-34-30/h8-9,12-13,15-16,19H,5-7,10-11,14,17-18,20-21H2,1-4H3,(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFHGDPIDHPWIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC(=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC5=NOC(=C5C)C)COCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H40N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Sparsentan, which possesses two clinically validated mechanisms of action in a single molecule, works by selectively blocking the action of two potent vasoconstrictor and mitogenic agents, angiotensin II (AII) and endothelin 1 (ET1), at their respective receptors. Sparsentan is highly selective (10,000-fold) for the AII receptor sub-type 1 and the ET receptor sub-type A. As such, Sparsentan combines the properties of an angiotensin receptor blocker (ARB) and an endothelin receptor antagonist (ERA) in the same molecule.
Record name Sparsentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12548
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

254740-64-2
Record name Sparsentan [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254740642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sparsentan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12548
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]-2-(ethoxymethyl)phenyl]-N-(4,5-dimethyl-1,2-oxazol-3-yl)benzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SPARSENTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9242RO5URM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sparsentan
Reactant of Route 2
Sparsentan
Reactant of Route 3
Reactant of Route 3
Sparsentan
Reactant of Route 4
Sparsentan
Reactant of Route 5
Sparsentan
Reactant of Route 6
Sparsentan
Customer
Q & A

Q1: What is the primary mechanism of action of Sparsentan?

A1: this compound is a first-in-class, highly selective, single-molecule dual endothelin type-A and angiotensin II type 1 receptor antagonist (DEARA). [, , , ] This means it blocks the activation of both the endothelin type A receptor (ETAR) and the angiotensin II subtype 1 receptor (AT1R). [, , , ]

Q2: How does this compound's dual antagonism compare to single receptor blockade in terms of efficacy?

A2: Studies suggest that this compound's dual receptor antagonism provides superior efficacy compared to single receptor blockade in certain conditions. For instance, in immunoglobulin A nephropathy (IgAN) and focal segmental glomerulosclerosis (FSGS), this compound demonstrates a more pronounced reduction in proteinuria compared to angiotensin II type 1 receptor (AT1R) antagonists alone. [, , , ]

Q3: What are the downstream effects of this compound's receptor antagonism in the kidneys?

A3: this compound's blockade of ETAR and AT1R leads to a range of beneficial effects in the kidneys, including:

  • Anti-inflammatory effects: this compound reduces the expression of pro-inflammatory genes and inflammatory cell infiltration in the glomeruli. [, , ]
  • Anti-fibrotic effects: It attenuates the development of glomerulosclerosis and interstitial fibrosis by reducing the expression of profibrotic genes and mitigating extracellular matrix accumulation. [, , , ]
  • Hemodynamic effects: this compound promotes vasodilation of both afferent and efferent arterioles in the glomeruli, leading to increased glomerular filtration rate (GFR) and improved blood flow. [, ]
  • Podocyte protection: It protects podocytes from injury and loss, preserving the integrity of the glomerular filtration barrier. [, , , ]
  • Glycocalyx preservation: this compound helps maintain the integrity of the glomerular endothelial glycocalyx, further contributing to the preservation of the glomerular filtration barrier. []

Q4: Does this compound impact resident progenitor cell activity?

A4: Research suggests that this compound may promote the activation of resident progenitor cells in the kidneys, potentially contributing to tissue repair and remodeling. []

Q5: Are this compound's effects limited to blood pressure reduction?

A5: While this compound can lower blood pressure, its beneficial effects extend beyond hemodynamic changes. Studies demonstrate its superiority over agents like Losartan, achieving greater protection from glomerulosclerosis and podocyte loss despite equivalent blood pressure lowering. [, ]

Q6: What is the molecular formula and weight of this compound?

A6: Unfortunately, the provided research abstracts do not disclose the molecular formula and weight of this compound.

Q7: How is this compound metabolized in the body?

A8: this compound is primarily metabolized by cytochrome P450 (CYP) enzymes, specifically CYP3A4. [, ] This metabolism leads to a 32% increase in clearance at steady state due to auto-induction of CYP3A4. []

Q8: Are there any clinically significant drug interactions related to this compound's metabolism?

A9: Co-administration of this compound with moderate and strong CYP3A4 inhibitors can increase this compound exposure (AUC) by 31.4% and 191.3%, respectively. [] This interaction might necessitate dose adjustments for patients taking such medications concomitantly. []

Q9: Does this compound affect the pharmacokinetics of other drugs?

A10: One study investigated the potential interaction between this compound and Dapagliflozin, a sodium-glucose cotransporter 2 inhibitor. The results suggest that this compound does not significantly affect Dapagliflozin's pharmacokinetics. []

Q10: What are the typical plasma concentration levels of this compound achieved with different doses?

A10: The specific plasma concentration levels achieved with different doses are not detailed in the provided research abstracts.

Q11: What animal models have been used to study this compound's efficacy in kidney disease?

A11: Several animal models have been employed to investigate this compound's therapeutic potential. These include:

  • Pod-GCaMP5/Tomato TRPC6 transgenic mice: This genetically engineered mouse model of focal segmental glomerulosclerosis (FSGS) allows for direct visualization of podocyte injury and glomerular hemodynamics. []
  • Ren1d-Confetti mice: This model facilitates the tracking and quantification of renin lineage cells, allowing researchers to study this compound's impact on tissue remodeling. []
  • gddY mice: This spontaneous model of IgA nephropathy (IgAN) helps elucidate the mechanisms by which this compound provides renoprotection in this condition. [, , ]
  • Adriamycin-induced nephropathy (ADR) rat model: This well-established model mimics key features of human FSGS and has been used to assess this compound's ability to attenuate kidney injury. []
  • Nude mice injected with engineered immune complexes (EIC): This model utilizes human-derived components to simulate IgAN in mice, enabling the study of this compound's effects on immune and inflammatory processes. []
  • Col4a3 knockout mice: This model mimics Alport syndrome, allowing for the assessment of this compound's ability to ameliorate both renal and inner ear pathologies associated with this condition. []

Q12: What are the key findings from in vivo studies regarding this compound's efficacy?

A12: In vivo studies using the aforementioned animal models have demonstrated that this compound:

  • Attenuates the development of albuminuria, glomerulosclerosis, and interstitial fibrosis. [, , , , , ]
  • Increases glomerular filtration rate (GFR) and improves renal blood flow. []
  • Protects podocytes from injury and loss. [, , , ]
  • Preserves the integrity of the glomerular endothelial glycocalyx. []
  • Reduces inflammatory cell infiltration in the glomeruli. [, ]
  • Delays the onset of hearing loss in a mouse model of Alport syndrome. []

Q13: Has this compound demonstrated efficacy in clinical trials?

A13: Yes, this compound has shown promising results in clinical trials involving patients with IgAN and FSGS.

  • PROTECT trial (IgAN): This Phase 3 trial demonstrated that this compound achieved a significantly greater reduction in proteinuria compared to the active control, irbesartan (an AT1R antagonist). [, , ] The study also suggested a potential benefit on kidney function preservation. [, ]
  • DUET and DUPLEX trials (FSGS): The Phase 2 DUET trial showed that this compound led to significantly greater reductions in proteinuria compared to irbesartan in patients with FSGS. [, ] The DUPLEX trial, a Phase 3 study, is ongoing and designed to evaluate the long-term effects of this compound on eGFR slope. [, ]

Q14: What are the common adverse events associated with this compound?

A15: The provided research abstracts do not delve into specific adverse events or safety profiles beyond stating that this compound was generally well-tolerated in clinical trials, with a safety profile comparable to irbesartan. [, ]

Q15: Are there specific drug delivery strategies being investigated for this compound?

A15: The provided research abstracts do not discuss any specific drug delivery strategies being investigated for this compound.

Q16: How does this compound compare to other treatment options for IgAN and FSGS in terms of efficacy and safety?

A17: While the research highlights this compound's potential advantages, direct comparisons with other treatments like targeted-release budesonide are limited in the provided abstracts. Some analyses suggest potential advantages for this compound in specific outcome measures, but further research and head-to-head trials are needed to establish definitive conclusions. [, ]

Q17: What are the future directions for this compound research?

A17: Future research directions for this compound include:

  • Long-term safety and efficacy studies: Continued monitoring of patients enrolled in ongoing clinical trials like DUPLEX is crucial to determine the long-term safety and efficacy of this compound. [, ]
  • Identification of biomarkers: Discovering reliable biomarkers that can predict treatment response, monitor disease progression, and identify potential adverse effects would be highly beneficial for optimizing this compound therapy. [, ]
  • Exploration of combination therapies: Investigating the potential synergistic effects of this compound in combination with other emerging therapies for IgAN and FSGS holds promise for improving treatment outcomes. []
  • Elucidation of resistance mechanisms: Understanding potential mechanisms of resistance to this compound's therapeutic effects will be crucial for developing strategies to overcome treatment resistance and optimize patient selection. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。